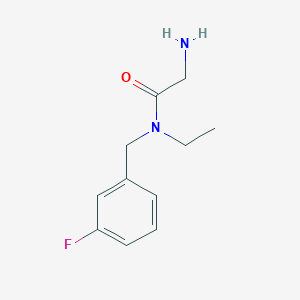

2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide

Description

2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide is a tertiary acetamide derivative characterized by an ethyl group and a 3-fluorobenzyl group attached to the nitrogen atom of the acetamide backbone. This compound belongs to a class of molecules where structural modifications, such as fluorination and alkylation, are employed to optimize physicochemical properties and biological activity. Its structural features, including the fluorine atom at the benzyl para-position and the ethyl group, likely influence its lipophilicity, metabolic stability, and target-binding affinity compared to related analogs.

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-4-3-5-10(12)6-9/h3-6H,2,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNJYOXGJOSXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-benzylamine, ethylamine, and acetic anhydride.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize product formation.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group or the fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, or other nucleophiles.

Major Products Formed

Oxidation Products: Oxidized derivatives such as nitro compounds or carboxylic acids.

Reduction Products: Reduced forms such as amines or alcohols.

Substitution Products: Compounds with substituted functional groups, such as halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide and its derivatives as anticancer agents. The compound's structure allows it to interact with specific biological pathways involved in cancer progression.

- Mechanism of Action : Research indicates that derivatives of this compound can inhibit the JAK/STAT3 signaling pathway, which is often constitutively activated in aggressive cancers such as triple-negative breast cancer (TNBC). In vitro studies showed that certain derivatives maintained significant antiproliferative activity against various breast cancer cell lines, with IC50 values in the low micromolar range, indicating their potency .

- Case Study : A derivative of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide was tested for its efficacy against MDA-MB-231 cells (a TNBC cell line), showing an IC50 value of 3.38 μM while exhibiting low toxicity towards non-tumorigenic cells . This suggests a promising therapeutic window for further development.

Antibacterial Properties

The antibacterial potential of acetamide derivatives, including 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide, has been explored extensively.

- Activity Against Biofilms : Recent studies demonstrated that certain compounds derived from this class exhibited superior antibiofilm activity compared to standard antibiotics like cefadroxil. For instance, compounds showed over 80% inhibition of biofilm formation against Staphylococcus aureus and Klebsiella pneumoniae at specific concentrations .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for selected derivatives were found to be lower than those of traditional antibiotics, indicating their potential as effective antibacterial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide.

- Modification Effects : SAR studies have shown that modifications to the amino acid linkers and aromatic substituents significantly affect the biological activity. For example, compounds with specific substitutions demonstrated enhanced antiproliferative effects against cancer cell lines, suggesting that careful structural modifications can lead to improved therapeutic agents .

Potential in Neurological Disorders

The compound's potential applications extend beyond oncology and infectious diseases into neurological research.

- Neuroprotective Effects : Preliminary investigations suggest that similar acetamide derivatives may possess neuroprotective properties, which could be beneficial in treating conditions like Alzheimer's disease. However, more research is required to establish these effects conclusively.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the target compound balances electronic effects (moderate electron-withdrawing) and steric bulk, contrasting with 2-fluoro analogs that may disrupt planar interactions .

- Alkyl Groups : Ethyl groups (vs. methyl) improve metabolic stability by reducing oxidative degradation .

- Branched Chains : Butyramide derivatives (e.g., ) exhibit higher lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide includes an amine group, an ethyl acetamide moiety, and a fluorinated benzyl substituent. This configuration is significant as the presence of fluorine can enhance biological activity by increasing lipophilicity and altering pharmacokinetic properties.

The biological activity of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. Research suggests that it may inhibit certain metabolic pathways, particularly those involved in microbial growth and inflammation.

Biological Activity Overview

Research indicates that 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various Gram-positive and Gram-negative bacteria. Studies have shown that it can be effective against multi-drug resistant strains, making it a candidate for further development in antibiotic therapies .

- Antifungal Properties : Preliminary studies suggest that the compound may also possess antifungal activity, which could be beneficial in treating fungal infections.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to disease processes, such as carbonic anhydrase and acetylcholinesterase, which are relevant in conditions like glaucoma and Alzheimer's disease .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide analogs. Below is a summary table highlighting key findings from various studies:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide involves multi-step reactions typically starting from readily available amines and acetic anhydride or similar reagents. SAR studies indicate that modifications in the benzyl substituent can significantly affect the biological activity, emphasizing the importance of fluorine substitution for enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.